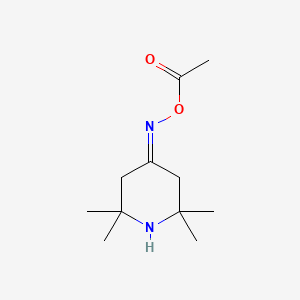
N'-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide, also known as Quinolinecarbohydrazide (QCH), is a chemical compound with a molecular formula C12H11N3O3. It is a synthetic derivative of quinoline and is used in various scientific research applications. QCH is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of QCH is not fully understood. However, it is believed to inhibit the activity of enzymes such as DNA topoisomerase and tyrosine kinase. QCH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
QCH has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer, anti-tuberculosis, and anti-malarial activities. QCH has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QCH has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. QCH is also stable under various conditions and can be stored at room temperature. However, QCH has some limitations for lab experiments. It is toxic and should be handled with care. QCH is also sensitive to light and should be stored in a dark place.
Direcciones Futuras
There are several future directions for the use of QCH in scientific research. One direction is the development of new drugs for the treatment of cancer, tuberculosis, and malaria. Another direction is the use of QCH as a fluorescent probe for the detection of other metal ions. QCH can also be used in the development of new materials for various applications such as sensors and catalysts.
Conclusion:
In conclusion, QCH is a useful chemical compound that has various scientific research applications. It is easy to synthesize and has several advantages for lab experiments. QCH has several biochemical and physiological effects and has been shown to have anti-cancer, anti-tuberculosis, and anti-malarial activities. There are several future directions for the use of QCH in scientific research, including the development of new drugs and materials.
Métodos De Síntesis
QCH can be synthesized by reacting 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid with hydrazine hydrate and acetic anhydride. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
QCH has been extensively used in scientific research as a reagent in the synthesis of various compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. QCH is also used in the development of new drugs for the treatment of various diseases such as cancer, tuberculosis, and malaria.
Propiedades
IUPAC Name |
N'-acetyl-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-6(16)14-15-12(19)9-10(17)7-4-2-3-5-8(7)13-11(9)18/h2-5H,1H3,(H,14,16)(H,15,19)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKWFLIABKNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)

![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)

![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)





![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)

